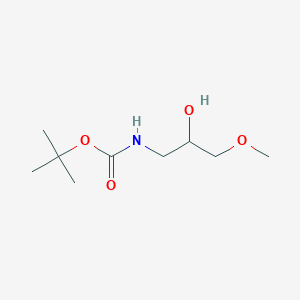
tert-Butyl (2-hydroxy-3-methoxypropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-hydroxy-3-methoxypropyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy group attached to a propyl chain, which is further linked to a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-hydroxy-3-methoxypropyl)carbamate can be achieved through various methods. One common approach involves the reaction of tert-butyl carbamate with 2-hydroxy-3-methoxypropylamine under mild conditions. The reaction typically requires a base such as cesium carbonate and a solvent like 1,4-dioxane . Another method involves the use of di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine in acetonitrile, followed by purification through flash chromatography .
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-hydroxy-3-methoxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl (2-hydroxy-3-methoxypropyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under mild conditions, making it valuable in organic synthesis .
Biology: In biological research, this compound is used in the preparation of isobaric mix solutions for post-column infusion experiments during single-stage orbitrap mass spectrometric analysis .
Medicine: The compound is used in the synthesis of N-Boc-protected anilines, which are intermediates in the production of pharmaceuticals .
Industry: In the industrial sector, tert-butyl carbamates are used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Mechanism of Action
The mechanism of action of tert-butyl (2-hydroxy-3-methoxypropyl)carbamate involves its role as a protecting group for amines. The carbamate group can be cleaved under acidic conditions, releasing the free amine. This process is facilitated by the presence of the tert-butyl group, which stabilizes the intermediate formed during the cleavage reaction .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl methoxy(2-propynyl)carbamate
Comparison: tert-Butyl (2-hydroxy-3-methoxypropyl)carbamate is unique due to the presence of both hydroxy and methoxy groups on the propyl chain. This structural feature imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and mass spectrometry .
Properties
Molecular Formula |
C9H19NO4 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxy-3-methoxypropyl)carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-5-7(11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12) |
InChI Key |
WRKMUZYLLUPEPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


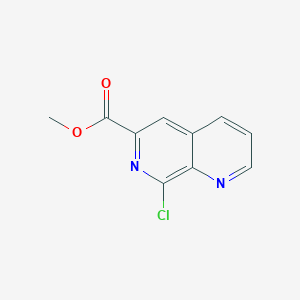
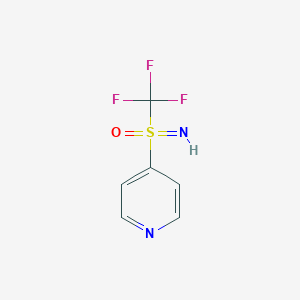
![1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864816.png)
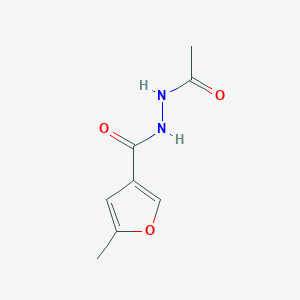

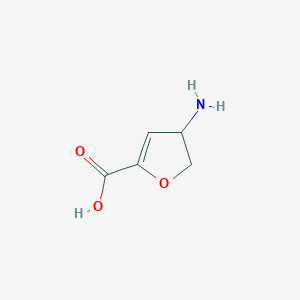
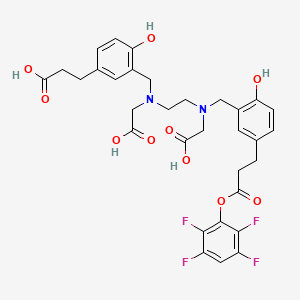

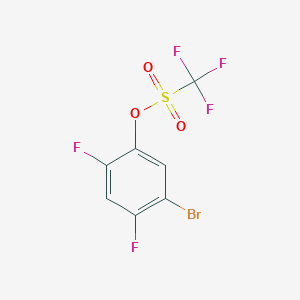

![1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12864871.png)
![3H-Cyclopenta[B]benzofuran](/img/structure/B12864874.png)
![6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12864881.png)

